molecular formula C7H3BrClN B1292744 3-Bromo-2-chlorobenzonitrile CAS No. 914250-82-1

3-Bromo-2-chlorobenzonitrile

Cat. No. B1292744
CAS RN: 914250-82-1
M. Wt: 216.46 g/mol
InChI Key: SKSXVQHWKWTNPO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 3-Bromo-2-chlorobenzonitrile is 216.46 . The InChI code is 1S/C7H3BrClN/c8-6-3-1-2-5 (4-10)7 (6)9/h1-3H .


Physical And Chemical Properties Analysis

3-Bromo-2-chlorobenzonitrile is a solid at room temperature . It is insoluble in water but soluble in organic solvents like ethanol, methanol, and acetone.

Scientific Research Applications

Synthesis of Halogenated Aromatic Compounds

3-Bromo-2-chlorobenzonitrile: is a halogenated aromatic compound that serves as a key intermediate in the synthesis of more complex molecules. It can undergo further chemical reactions to introduce additional functional groups, making it valuable in the preparation of diverse organic compounds .

Catalyst Research

This compound can be used in catalyst research, particularly in the study of ammoxidation processes. Catalysts are crucial for facilitating chemical reactions, and 3-Bromo-2-chlorobenzonitrile can help in understanding the behavior of catalysts under various conditions .

Pharmaceutical Research

In pharmaceutical research, 3-Bromo-2-chlorobenzonitrile can be employed as a building block for the synthesis of drug molecules. Its halogen atoms make it a reactive species that can be incorporated into larger, biologically active structures .

Material Science

The compound’s unique structure allows it to be used in material science, particularly in the development of novel polymers or coatings that require specific properties conferred by the bromine and chlorine atoms .

Organic Synthesis Methodology

3-Bromo-2-chlorobenzonitrile: can be used to develop new methods in organic synthesis. Researchers can explore its reactivity to create innovative pathways for constructing carbon-nitrogen bonds or for halogenation reactions .

Environmental Studies

Halogenated compounds like 3-Bromo-2-chlorobenzonitrile are often studied for their environmental impact. Understanding their stability and degradation pathways can inform the development of safer chemicals and pollution mitigation strategies .

Analytical Chemistry

In analytical chemistry, 3-Bromo-2-chlorobenzonitrile can serve as a standard or reference compound when analyzing similar structures. It can help in calibrating instruments or developing new detection methods .

Agrochemical Research

Finally, 3-Bromo-2-chlorobenzonitrile may find applications in agrochemical research for the synthesis of pesticides or herbicides. The halogen atoms can be critical for the biological activity of these compounds .

Safety and Hazards

3-Bromo-2-chlorobenzonitrile is considered hazardous . It has the signal word “Warning” and is associated with the following hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

3-bromo-2-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSXVQHWKWTNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647776
Record name 3-Bromo-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chlorobenzonitrile

CAS RN

914250-82-1
Record name 3-Bromo-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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